Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1344250-05-0)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1344250-05-0)
Executive Summary
In modern drug discovery, the pyrazole ring serves as a privileged scaffold, frequently utilized to target kinase hinge regions and modulate protein-protein interactions. 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1344250-05-0) is a highly specialized, multi-functional building block designed to overcome common pharmacokinetic and metabolic liabilities associated with unsubstituted pyrazoles.
This technical guide provides an in-depth analysis of its physicochemical properties, structural advantages, and synthetic handling. By detailing the causality behind its regioselective synthesis and its application in cross-coupling reactions, this whitepaper serves as a comprehensive resource for medicinal chemists and process development scientists [1].
Physicochemical Properties & Characterization
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes established registry information with calculated parameters critical for formulation and reaction planning [1, 2].
| Property | Value / Description |
| Chemical Name | 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine |
| CAS Registry Number | 1344250-05-0 |
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.20 g/mol |
| MDL Number | MFCD19638876 |
| SMILES (Isomeric) | COCCn1cc(C)c(N)n1 |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 3 (Methoxy Oxygen, Pyrazole Nitrogens) |
| Standard Purity | ≥ 95% (Validated via HPLC and Quantitative NMR) |
Structural Analysis & Reactivity Profile
The utility of CAS 1344250-05-0 lies in its highly deliberate substitution pattern. Each functional group serves a distinct mechanistic and pharmacokinetic purpose.
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The 3-Amino Group (Nucleophilic Handle): Positioned at C3, this primary amine is the primary vector for derivatization. It readily participates in amide bond formations and Buchwald-Hartwig cross-couplings. Because the pyrazole ring is electron-withdrawing, this amine is less nucleophilic than a standard aliphatic amine, requiring optimized catalytic conditions for coupling.
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The 4-Methyl Group (Metabolic Shield): The C4 position of the pyrazole ring is a well-documented "soft spot" for cytochrome P450-mediated metabolic oxidation. By installing a methyl group at C4, this liability is sterically and electronically blocked, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs).
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The 1-(2-Methoxyethyl) Group (ADME Enhancer): Unlike highly lipophilic alkyl chains, the methoxyethyl appendage modulates the partition coefficient (LogP). The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and oral bioavailability while maintaining sufficient lipophilicity for membrane permeability.
Figure 1: Structural deconstruction of CAS 1344250-05-0 highlighting the functional purpose of each moiety.
Synthetic Workflow & Regioselectivity Challenges
The synthesis of N-alkylated pyrazoles is notoriously plagued by regioselectivity issues due to the tautomerization of the pyrazole core (N1 vs. N2 alkylation) [3, 4].
To synthesize CAS 1344250-05-0 selectively, the alkylation of 4-methyl-1H-pyrazol-3-amine with 1-bromo-2-methoxyethane must be carefully controlled. Using a bulky base such as Cesium Carbonate ( Cs2CO3 ) in a polar aprotic solvent like DMF enhances the solubility of the carbonate complex, generating a "naked" pyrazolate anion. This drives the reaction toward the thermodynamically favored N1-alkylated isomer.
To ensure a self-validating system , 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) is mandatory during Quality Control. HMBC will reveal a distinct 3J coupling between the methylene protons of the methoxyethyl group and the C5-proton of the pyrazole ring. If the N2-isomer were present, a correlation to the C3-carbon would be observed instead.
Figure 2: Workflow for the regioselective synthesis and HMBC-validated quality control of the building block.
Experimental Protocols
Protocol A: Regioselective N-Alkylation to yield CAS 1344250-05-0
Causality Note: 1-bromo-2-methoxyethane is chosen over the chloride variant because bromide is a superior leaving group, allowing the reaction to proceed at lower temperatures (60°C), thereby minimizing thermal degradation and over-alkylation.
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Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 4-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (0.2 M).
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Deprotonation: Add Cs2CO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.
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Alkylation: Dropwise, add 1-bromo-2-methoxyethane (1.1 eq). Heat the reaction mixture to 60°C and stir for 12 hours.
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In-Process Control (IPC): Monitor via LC-MS. Look for the target mass [M+H]+=156.2 .
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Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc ( 3× ), wash the combined organic layers with brine ( 5× to remove DMF), dry over Na2SO4 , and concentrate in vacuo.
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Validation: Purify via silica gel chromatography. Confirm the N1-regioisomer exclusively by acquiring an HMBC NMR spectrum, verifying the cross-peak between the N-CH 2 protons and the pyrazole C5-H.
Protocol B: Buchwald-Hartwig Amidation (Application)
Causality Note: Because the 3-amino group is electronically deactivated by the pyrazole, standard palladium ligands (like BINAP) often fail. XPhos is utilized here because its electron-rich, bulky biaryl structure accelerates oxidative addition and forces reductive elimination.
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Setup: In a glovebox, combine CAS 1344250-05-0 (1.1 eq), an aryl bromide (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) in a sealed vial.
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Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M).
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Reaction: Heat the sealed vial at 100°C for 8 hours under vigorous stirring.
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Purification: Filter the crude mixture through a pad of Celite, concentrate, and isolate the coupled product via reverse-phase preparative HPLC.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine and prevent oxidative degradation of the primary amine:
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Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
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Temperature: Maintain at 2–8°C for long-term storage. For working aliquots, allow the container to reach room temperature in a desiccator before opening to prevent condensation.
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Light Sensitivity: Store in amber glass vials to prevent potential UV-mediated degradation of the pyrazole core.
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Self-Validation of Integrity: Before use in highly sensitive catalytic couplings, run a rapid LC-MS or 1H NMR to confirm the absence of N-oxide or dimerization impurities.
References
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NextSDS Chemical Database. "1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine Hazard and Identification Data." NextSDS. URL: [Link]
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Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 2017, 82(17), 8864-8872. (ACS Publications). URL:[Link]
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Edilova, Y.O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025, 26(21), 10335. (MDPI). URL:[Link]
